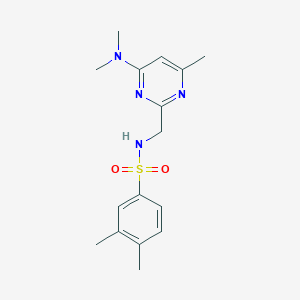
N-((4-(二甲氨基)-6-甲基嘧啶-2-基)甲基)-3,4-二甲基苯磺酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-3,4-dimethylbenzenesulfonamide is a complex organic compound known for its unique chemical structure and diverse applications in various fields, including chemistry, biology, medicine, and industry. Its distinct molecular configuration allows it to undergo various chemical reactions, making it a versatile compound of interest for researchers.
科学研究应用
N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-3,4-dimethylbenzenesulfonamide has extensive applications in scientific research:
Chemistry: : Used as a building block for the synthesis of more complex molecules, aiding in the development of new chemical entities.
Biology: : Serves as a probe for studying biochemical pathways, enzyme activities, and cellular processes.
Medicine: : Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activities.
Industry: : Utilized in the production of specialty chemicals, agrochemicals, and pharmaceuticals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-3,4-dimethylbenzenesulfonamide typically involves the following steps:
Formation of the Pyrimidine Core: : The starting materials, such as 4-(dimethylamino)-6-methylpyrimidine, are synthesized through condensation reactions involving appropriate aldehydes and amines under controlled conditions.
Sulfonamide Formation: : The pyrimidine core is then reacted with 3,4-dimethylbenzenesulfonyl chloride in the presence of a base, such as triethylamine, to form the sulfonamide linkage.
Purification: : The crude product is purified using techniques like recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
For industrial-scale production, optimization of reaction conditions is crucial. This involves:
Catalysts: : Using efficient catalysts to increase reaction rates and yields.
Temperature Control: : Maintaining optimal temperatures to ensure maximum product formation.
Solvent Selection: : Choosing appropriate solvents to facilitate reactions and enhance product purity.
化学反应分析
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide, leading to the formation of various oxidized products.
Reduction: : Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, often resulting in the reduction of specific functional groups.
Substitution: : The compound can participate in nucleophilic or electrophilic substitution reactions, where various substituents are introduced into the molecule.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: : Halogenating agents, organometallic reagents.
Major Products
作用机制
The mechanism of action of N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-3,4-dimethylbenzenesulfonamide involves:
Molecular Targets: : It may interact with specific enzymes, receptors, or proteins within biological systems, leading to modulation of their activities.
Pathways: : The compound can influence various biochemical pathways, potentially altering cellular functions or physiological responses.
相似化合物的比较
Compared to other sulfonamide and pyrimidine derivatives, N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-3,4-dimethylbenzenesulfonamide stands out due to its unique combination of structural features and functional groups.
Similar Compounds
Sulfanilamide: : A simpler sulfonamide with broad antibacterial properties.
Pyrimethamine: : A pyrimidine derivative used as an antimalarial drug.
Trimethoprim: : Another pyrimidine-based compound with antibiotic properties, often used in combination with sulfonamides.
属性
IUPAC Name |
N-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl]-3,4-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O2S/c1-11-6-7-14(8-12(11)2)23(21,22)17-10-15-18-13(3)9-16(19-15)20(4)5/h6-9,17H,10H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGOTXJFQFOWXJW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NCC2=NC(=CC(=N2)N(C)C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-((7-chloro-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2416632.png)
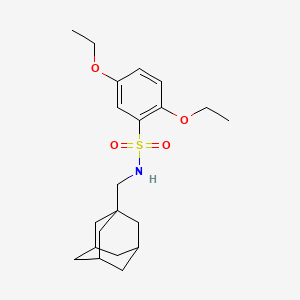

![(Z)-2-Cyano-3-[4-(4-methylphenyl)sulfanyl-3-nitrophenyl]-N-(1,3-thiazol-2-yl)prop-2-enamide](/img/structure/B2416638.png)

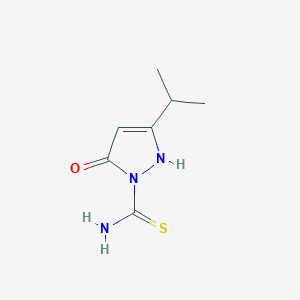
![2-(1H-benzo[d]imidazol-1-yl)-1-(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone](/img/structure/B2416642.png)
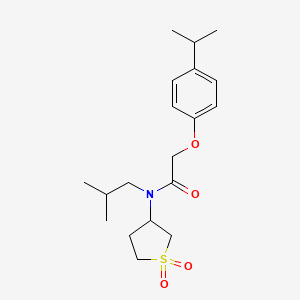
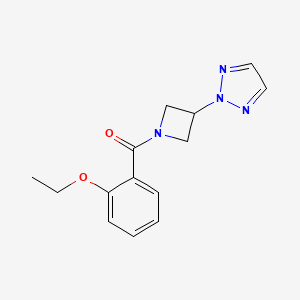

![N-methyl-N-({1-[3-(2-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}methyl)acetamide](/img/structure/B2416647.png)
![N-[[(2R,3S)-1-Cyclopropyl-5-oxo-2-pyridin-4-ylpyrrolidin-3-yl]methyl]prop-2-enamide](/img/structure/B2416648.png)

![Ethyl 1-[morpholin-4-yl(phenyl)methyl]cyclohexane-1-carboxylate](/img/structure/B2416652.png)
